molecular formula C6H3ClN2S2 B1589145 7-Chlorothiazolo[4,5-C]pyridine-2-thiol CAS No. 908355-84-0

7-Chlorothiazolo[4,5-C]pyridine-2-thiol

Cat. No. B1589145
M. Wt: 202.7 g/mol
InChI Key: QLIADIWLVOLEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorothiazolo[4,5-C]pyridine-2-thiol (7-CTP) is a synthetic organic compound containing a thiol group that is derived from the pyridine ring. 7-CTP is often used in scientific research as a model compound to study the effects of thiols on biological systems.

Scientific Research Applications

Anticancer Potential

Several studies have explored the synthesis of novel compounds with potential anticancer properties. For instance, the synthesis of novel benzothiazole-2-thiol derivatives, including compounds with a pyridinyl moiety, showed potent and broad-spectrum inhibitory activities against different human cancer cell lines. Compounds exhibited notable anticancer activity, with one demonstrating significant inhibition and apoptosis induction in HepG2 cancer cells (Xu Shi et al., 2012). Furthermore, the synthesis and cytotoxicity evaluation of new thiazolo[4,5-b]pyridine-5-carboxylic acid amides were described, highlighting their potential as anticancer agents against various cancer cell lines, showing promising results comparable to reference controls (A. Lozynskyi et al., 2019).

Antimicrobial Activities

The antibacterial and antifungal activities of newly synthesized compounds, including those with a thiazolo[4,5-c]pyridine-2-thiol structure, have been extensively studied. For example, novel 1,3,4-oxadiazole thioether derivatives demonstrated significant antibacterial activities against Xanthomonas oryzae pv. oryzae, with one compound showing superior inhibitory effects compared to commercial agents (Xianpeng Song et al., 2017).

Herbicidal Properties

Research has also explored the synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, highlighting their potential as herbicides. These compounds exhibited auxin-like herbicidal symptoms, showing higher activity on dicotyledonous species compared to monocotyledonous ones, suggesting their usefulness in agricultural applications (S. Hegde et al., 1993).

properties

IUPAC Name

7-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIADIWLVOLEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Cl)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474394
Record name 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorothiazolo[4,5-C]pyridine-2-thiol

CAS RN

908355-84-0
Record name 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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